molecular formula C10H11NO4 B7859365 Propyl 3-nitrobenzoate

Propyl 3-nitrobenzoate

Cat. No.: B7859365
M. Wt: 209.20 g/mol
InChI Key: SOLNRIROLBHRDJ-UHFFFAOYSA-N
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Description

Propyl 3-nitrobenzoate is an organic ester derived from 3-nitrobenzoic acid and propanol. Its molecular structure consists of a nitro (-NO₂) substituent at the third position of the benzene ring, esterified with a propyl group. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its chemical reactivity, solubility, and applications. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science, where its nitro group may facilitate further functionalization or act as a directing group in electrophilic substitution reactions.

Properties

IUPAC Name

propyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLNRIROLBHRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Scientific Research Applications

Propyl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release benzoic acid and propanol, which can interact with biological pathways .

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

  • Nitro Group : Enhances electrophilic reactivity and may reduce solubility in polar solvents compared to hydroxyl or methoxy substituents .
  • Chloro Group : Increases lipophilicity and thermal stability, making Propyl 3-chlorobenzoate suitable for material science applications .
  • Hydroxy Groups : Propyl 3,4,5-trihydroxybenzoate exhibits high polarity and antioxidant properties, ideal for cosmetic formulations .

Spectroscopic Differences :

  • NMR Profiles : this compound’s aromatic protons are expected to resonate downfield (δ 7.5–8.5 ppm) due to the nitro group’s electron-withdrawing effect, similar to aromatic peaks observed in Propyl guaiacol (δ 7.5–8.2 ppm) . The propyl chain’s methylene protons would appear near δ 3.4–4.3 ppm, consistent with analogous esters .

Safety and Handling :

  • While specific hazard data for this compound is unavailable, nitroaromatic compounds generally require precautions against explosive tendencies or toxicity. Propyl 3-chlorobenzoate’s safety guidelines recommend using protective equipment and ventilation , which should also apply to nitro derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Propyl 3-nitrobenzoate

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